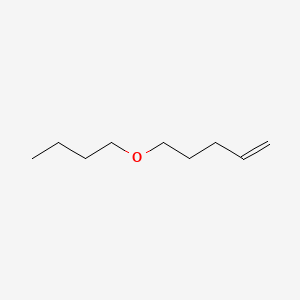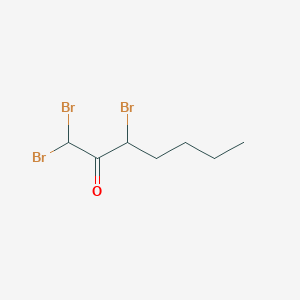stannane CAS No. 53477-28-4](/img/structure/B14633397.png)
[(4-Methoxyphenyl)sulfanyl](trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)sulfanylstannane is an organotin compound that features a trimethylstannane group attached to a 4-methoxyphenylsulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)sulfanylstannane typically involves the reaction of 4-methoxythiophenol with trimethyltin chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for (4-Methoxyphenyl)sulfanylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle organotin compounds, which can be toxic.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)sulfanylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or alkoxides, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and organic halides under inert atmosphere conditions.
Major Products
Substitution: Various organotin derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: New carbon-carbon bonded products.
科学研究应用
(4-Methoxyphenyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Materials Science:
Biology and Medicine:
Industry: Potential use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methoxyphenyl)sulfanylstannane in chemical reactions typically involves the activation of the stannane group by a catalyst or reagent, followed by nucleophilic attack or coupling with another molecule. The sulfanyl group can also participate in redox reactions, altering the oxidation state of sulfur and affecting the overall reactivity of the compound.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with a silicon atom instead of tin.
(4-Methoxyphenyl)trimethylgermane: Similar structure but with a germanium atom instead of tin.
(4-Methoxyphenyl)trimethyllead: Similar structure but with a lead atom instead of tin.
Uniqueness
(4-Methoxyphenyl)sulfanylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. Tin compounds often exhibit different reactivity and stability, making them valuable in specific synthetic applications.
属性
CAS 编号 |
53477-28-4 |
|---|---|
分子式 |
C10H16OSSn |
分子量 |
303.01 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C7H8OS.3CH3.Sn/c1-8-6-2-4-7(9)5-3-6;;;;/h2-5,9H,1H3;3*1H3;/q;;;;+1/p-1 |
InChI 键 |
QZGKTWPJPBCVDZ-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC=C(C=C1)S[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)





![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)



![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)


